N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide
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Overview
Description
N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide is a complex organic compound that belongs to the class of quinoline sulfonamides This compound is characterized by the presence of a quinoline ring, a sulfonamide group, and a piperidinone moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been found to play a significant role in the pharmaceutical industry .
Mode of Action
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Compounds with similar structures have been found to be involved in various biological activities .
Result of Action
Compounds with similar structures have been found to have various biological activities .
Action Environment
It is known that the environment can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinone Moiety: The piperidinone ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Quinoline Ring: The quinoline ring is introduced through nucleophilic substitution reactions.
Sulfonamide Formation: The sulfonamide group is incorporated via sulfonation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoline derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes involved in cancer metabolism, such as pyruvate kinase M2 (PKM2).
Pharmacology: The compound exhibits cytotoxicity against cancer cells, making it a candidate for anticancer drug development.
Biology: It is used in studies related to cell cycle regulation and apoptosis.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-sulfonamides: These compounds share the quinoline and sulfonamide moieties but differ in the substituents attached to the quinoline ring.
Piperidine Derivatives: Compounds with a piperidine ring, such as piperidine-4-carboxamide, exhibit similar pharmacological properties.
Uniqueness
N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide is unique due to its specific combination of a quinoline ring, sulfonamide group, and piperidinone moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-19-11-1-2-13-23(19)17-9-4-8-16(14-17)22-27(25,26)18-10-3-6-15-7-5-12-21-20(15)18/h3-10,12,14,22H,1-2,11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKWKUVUJVAGCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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